molecular formula C18H21NO2 B13164894 (2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid

(2E)-3-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]acrylic acid

Cat. No.: B13164894
M. Wt: 283.4 g/mol
InChI Key: ZWLQJTNQOIAWRZ-DHZHZOJOSA-N
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Description

3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . This compound is characterized by its pyrrole ring structure, which is substituted with dimethyl and propylphenyl groups, and a prop-2-enoic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole with an appropriate aldehyde, followed by oxidation to form the desired prop-2-enoic acid .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories under controlled conditions. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: 3-[2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of the prop-2-enoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

(E)-3-[2,5-dimethyl-1-(4-propylphenyl)pyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C18H21NO2/c1-4-5-15-6-9-17(10-7-15)19-13(2)12-16(14(19)3)8-11-18(20)21/h6-12H,4-5H2,1-3H3,(H,20,21)/b11-8+

InChI Key

ZWLQJTNQOIAWRZ-DHZHZOJOSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/C(=O)O)C

Canonical SMILES

CCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=CC(=O)O)C

Origin of Product

United States

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